REACTION_CXSMILES
|
[F-:1].[K+].I([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][C:14]3[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=3[N:16]=2)=[CH:8][CH:7]=1)(=O)=O.CO>C(#N)C.O.CS(C)=O>[F:1][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][C:14]3[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=3[N:16]=2)=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
ice water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2.2.2
|
Quantity
|
23.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.3 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
iodyl
|
Quantity
|
5.2 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
|
Name
|
KF-Kryptofix
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 120° C., 150° C. or 180° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated at 120° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue was dried by azeotropic distillation with acetonitrile (3×1 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The Sep-Pak was flushed with water (2×5 mL)
|
Type
|
WASH
|
Details
|
was eluted off with CH2Cl2 (2×5 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |